molecular formula C9H9BrO2 B14121113 Bromo(2-methylphenyl)acetic acid CAS No. 29302-73-6

Bromo(2-methylphenyl)acetic acid

Cat. No.: B14121113
CAS No.: 29302-73-6
M. Wt: 229.07 g/mol
InChI Key: ADJAWAHSDBSEIY-UHFFFAOYSA-N
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Description

Bromo(2-methylphenyl)acetic acid, structurally represented as 2-bromo-2-(2-methylphenyl)acetic acid, is a brominated aromatic acetic acid derivative. Its methyl ester form, methyl 2-bromo-2-(2-methylphenyl)acetate (CAS 129592-87-6), has a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol . The compound features a bromine atom and a methyl group on the phenyl ring, which influence its reactivity and applications. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .

Properties

CAS No.

29302-73-6

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-2-(2-methylphenyl)acetic acid

InChI

InChI=1S/C9H9BrO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)

InChI Key

ADJAWAHSDBSEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction is conducted in tetrachloromethane (CCl₄) under reflux at 77°C for 2 hours. AIBN generates free radicals upon thermal decomposition, initiating a chain reaction that abstracts a hydrogen atom from the α-carbon of 2-methylphenylacetic acid. Subsequent bromine transfer from NBS yields the α-brominated product (Figure 1).

Table 1: Optimized Conditions for NBS-Mediated Bromination

Parameter Value/Detail
Substrate 2-Methylphenylacetic acid
Brominating Agent N-Bromosuccinimide (1.1 equivalents)
Radical Initiator AIBN (5 mol%)
Solvent Tetrachloromethane
Temperature 77°C (reflux)
Reaction Time 2 hours
Yield 95%

The crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient, achieving high purity. This method is favored for its simplicity and high efficiency in laboratory-scale synthesis.

Bromination with Elemental Bromine in the Presence of Alkali Metal Salts

Industrial-scale production often employs elemental bromine due to cost-effectiveness. A patented method utilizes bromine vapor in the presence of sodium carbonate to brominate 2-methylphenylacetic acid derivatives at the benzylic position.

Reaction Optimization

The process involves heating a mixture of the substrate, pulverized sodium carbonate, and chlorobenzene to 85–88°C. Bromine gas is introduced under nitrogen, with the reaction monitored for completion (typically 2–3 hours). Key parameters include:

Table 2: Industrial Bromination Protocol

Parameter Value/Detail
Substrate Methyl (E)-α-methoxyimino-o-tolylacetate
Brominating Agent Elemental bromine (1.2 equivalents)
Base Sodium carbonate (2.4 equivalents)
Solvent Chlorobenzene
Temperature 85–88°C
Reaction Time 3 hours
Yield 79.5% (crude)

The alkali metal salt neutralizes HBr byproducts, preventing side reactions such as dibromination. Post-reaction, the organic layer is washed with water and concentrated, with recrystallization from aliphatic hydrocarbons enhancing purity.

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison

Criterion NBS Method Elemental Br₂ Method
Selectivity α-Bromination Benzylic Bromination
Scalability Laboratory-scale Industrial-scale
Cost Moderate Low
Byproducts Minimal Dibrominated derivatives
Purification Column Chromatography Recrystallization

The choice of method depends on the desired substitution pattern and production scale. Radical bromination excels in α-selectivity, while elemental bromine is preferable for benzylic functionalization.

Purification and Characterization

Purification strategies vary by method:

  • Chromatography : Silica gel chromatography resolves α-brominated products using hexane/ethyl acetate (2:1 v/v).
  • Recrystallization : Industrial processes use n-hexane or heptane to isolate benzylic brominated derivatives with >98% purity.

Characterization via ¹H NMR and gas chromatography confirms structural integrity. For example, α-brominated products exhibit a singlet at δ 4.8 ppm for the CH₂Br group, while benzylic bromination shows aromatic splitting patterns consistent with substitution.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery, bromine recycling, and continuous processing. The patent method emphasizes:

  • Bromine vaporization to enhance reaction efficiency.
  • Pulverized alkali salts to maximize surface area and reaction kinetics.
  • Temperature gradients during recrystallization (cooling at 0.1–0.6°C/min) to optimize crystal formation.

Chemical Reactions Analysis

Types of Reactions

Bromo(2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

Major Products

    Substitution: Formation of compounds like α-mercaptophenylacetic acid.

    Oxidation: Formation of corresponding acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

Bromo(2-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromo(2-methylphenyl)acetic acid involves its interaction with molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity. The compound can undergo electrophilic substitution reactions due to the presence of the bromine atom, which activates the aromatic ring towards nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of bromo(2-methylphenyl)acetic acid, emphasizing differences in substituents and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications
This compound 129592-87-6 C₁₀H₁₁BrO₂ 243.1 Bromo (C2), methyl (C2) Synthesis of esters, heterocycles
2-(2-Bromophenyl)acetic acid - C₈H₇BrO₂ 215.05 Bromo (C2) Phase transfer catalyst, AMPA antagonists
2-(4-Bromo-2-methoxyphenyl)acetic acid 1026089-09-7 C₉H₉BrO₃ 245.07 Bromo (C4), methoxy (C2) Pharmaceutical intermediates
2-(2-Bromo-3-methylphenyl)-2-hydroxyacetic acid 1261617-96-2 C₉H₉BrO₃ 245.07 Bromo (C2), methyl (C3), hydroxyl (Cα) Antibacterial agents
2-(2,4-Dibromophenyl)acetic acid 98434-44-7 C₈H₆Br₂O₂ 293.95 Bromo (C2, C4) Polymer stabilizers

Biological Activity

Bromo(2-methylphenyl)acetic acid, also referred to as 2-(3-bromo-2-methylphenyl)acetic acid, is an aromatic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : Approximately 229.07 g/mol
  • Structure : The compound features a bromine atom attached to a methyl-substituted phenyl group, which is further linked to an acetic acid moiety. This configuration enhances its reactivity and potential interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the bromination of 2-methylphenylacetic acid derivatives. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing bromine in acetic acid.
  • Bromination Techniques : Employing various reagents to achieve selective substitution.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Binding : It can interact with cell surface receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
  • Metabolic Pathways : Metabolism by enzymes may yield active metabolites that exert additional biological effects.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. Studies have shown that compounds with similar structures often exhibit both antibacterial and antifungal properties. For instance, the introduction of halogen substituents (e.g., bromine) has been linked to enhanced efficacy against various pathogens .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by excessive inflammatory responses.

Case Studies

  • Study on Enzyme Inhibition :
    • A study investigated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Results indicated that this compound could serve as a lead compound for developing selective COX inhibitors .
  • Antimicrobial Activity Assessment :
    • In a comparative study, this compound was tested against standard antimicrobial agents. The results demonstrated comparable activity levels, suggesting its potential as an alternative treatment option for bacterial and fungal infections .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialSignificant activity against bacteria and fungi
Anti-inflammatoryPotential inhibition of COX enzymes
Enzyme InteractionModulates various biochemical pathways

Q & A

Q. What are the standard synthetic routes for Bromo(2-methylphenyl)acetic acid, and how can reaction conditions be optimized?

this compound is typically synthesized via electrophilic bromination of 2-methylphenylacetic acid. A common method involves using bromine (Br₂) in acetic acid under controlled temperatures (20–40°C). Evidence from analogous compounds shows that adding potassium bromide (KBr) or HBr can enhance reactivity by generating HOBr, which facilitates bromination . Optimization includes:

  • Temperature control : Higher temperatures (e.g., 40°C) reduce reaction time but may increase side products.
  • Solvent choice : Acetic acid acts as both solvent and catalyst, stabilizing intermediates.
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
  • HPLC : Purity ≥97% (HPLC) with retention time matching reference standards .
  • NMR : Confirm substitution pattern (e.g., singlet for -CH₂COOH at δ 3.6–3.8 ppm, aromatic protons at δ 7.2–7.5 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric O–H⋯O dimers) .

Q. What are the key safety considerations when handling this compound?

  • Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store at 0–6°C in sealed containers .

Advanced Research Questions

Q. How does bromine substitution influence the electronic and steric properties of this compound compared to its chloro/fluoro analogs?

Bromine’s electron-withdrawing effect increases acidity of the acetic acid group (pKa ~2.8 vs. ~3.2 for chloro analogs) and directs electrophilic substitution to the para position of the phenyl ring. Steric effects from the 2-methyl group further hinder ortho substitution. Computational studies (DFT) show a 78° tilt angle between the acetic acid group and phenyl ring, reducing conjugation .

Q. What mechanistic insights explain regioselectivity in bromination reactions of phenylacetic acid derivatives?

Bromination proceeds via an acid-catalyzed electrophilic mechanism:

  • Step 1 : Br₂ reacts with acetic acid to form acetyl hypobromite (CH₃COOBr), the active brominating agent.
  • Step 2 : Electrophilic attack at the para position of the phenyl ring, favored by the methyl group’s steric hindrance at ortho positions.
  • Side reactions : Over-bromination is minimized by controlling Br₂ stoichiometry (1:1 molar ratio) .

Q. How can this compound be utilized in the synthesis of bioactive molecules or materials?

  • Pharmaceutical intermediates : As a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs), e.g., via coupling with heterocyclic amines to form Schiff bases .
  • Polymer chemistry : The bromine atom enables Suzuki-Miyaura cross-coupling for functionalized polymers .
  • Biological probes : Radiolabeling (e.g., ⁷⁷Br) for studying metabolic pathways .

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